5-Phenoxy-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, characterized by its unique phenoxy and amino functional groups. Pyrazoles are recognized for their diverse applications in medicinal chemistry and organic synthesis due to their ability to interact with various biological targets. The specific compound, 5-Phenoxy-1H-pyrazol-3-amine, is noted for its potential bioactivity and utility in scientific research.
This compound can be synthesized through various methods involving pyrazole derivatives. It falls under the classification of nitrogen-containing heterocycles, which are crucial in pharmaceutical development due to their pharmacological properties. Pyrazoles are often used as intermediates in the synthesis of more complex molecules, making them significant in both academic research and industrial applications.
The synthesis of 5-Phenoxy-1H-pyrazol-3-amine typically involves the reaction of phenolic compounds with pyrazole derivatives. One effective method includes the use of aminating agents in a nucleophilic substitution reaction.
A common synthetic route involves:
The efficiency of this synthesis can be enhanced by optimizing reaction parameters such as temperature, concentration, and reaction time, often leading to good yields of the desired product.
The molecular structure of 5-Phenoxy-1H-pyrazol-3-amine consists of a pyrazole ring substituted at position 3 with an amino group and at position 5 with a phenoxy group. The presence of these substituents influences its chemical reactivity and biological activity.
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for characterization, confirming the presence of functional groups and the integrity of the pyrazole structure.
5-Phenoxy-1H-pyrazol-3-amine can undergo various chemical transformations:
The choice of reagents and conditions significantly affects the outcome of these reactions. For instance, performing oxidation under controlled temperatures can yield different products based on the extent of oxidation applied.
The mechanism of action for 5-Phenoxy-1H-pyrazol-3-amine involves its interaction with biological targets, such as enzymes or receptors. The phenoxyphenyl moiety enhances binding affinity, potentially leading to inhibition or modulation of enzyme activity.
Research indicates that this compound may exhibit anti-inflammatory or analgesic properties by interfering with specific enzyme pathways involved in pain signaling. Detailed studies on its binding interactions with target proteins are ongoing to elucidate its pharmacological profile .
Relevant analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and decomposition behavior .
5-Phenoxy-1H-pyrazol-3-amine has several scientific uses:
5-Phenoxy-1H-pyrazol-3-amine follows systematic IUPAC nomenclature where the parent heterocycle is a 1H-pyrazole ring numbered with N1-N2 at adjacent positions. The "3-amine" designation indicates an amino group (–NH₂) at C3, while "5-phenoxy" specifies an oxygen-linked phenyl moiety at C5. This arrangement creates three key pharmacophoric elements:
Table 1: Molecular Characteristics of 5-Phenoxy-1H-pyrazol-3-amine
Property | Value/Description |
---|---|
Systematic IUPAC Name | 5-Phenoxy-1H-pyrazol-3-amine |
Molecular Formula | C₉H₉N₃O (based on analogous compounds) |
Core Structure | 1H-Pyrazole |
Key Substituents | –NH₂ (C3), –OC₆H₅ (C5) |
Tautomeric Forms | Amino (major) and imino (minor) forms |
Hydrogen Bond Capacity | 2 donors (NH-pyrazole, NH₂), 3 acceptors |
Tautomerism significantly influences its reactivity: The 1H-tautomer predominates in solution, with the amino group existing primarily in its protonated form under physiological pH. The phenoxy group adopts a near-perpendicular orientation relative to the pyrazole plane, minimizing steric clash while allowing conjugation. This compound acts as a bioisostere for purine bases and other N-heterocyclic amines, explaining its prevalence in kinase inhibitor designs [3] [10].
Pyrazole medicinal chemistry originated with Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone), establishing the scaffold’s analgesic and antipyretic potential. Subsequent milestones include:
Aminopyrazole derivatives gained prominence due to enhanced target affinity and pharmacokinetic properties over unsubstituted analogs. The amino group’s hydrogen-bonding capability allows formation of critical interactions with ATP-binding sites of kinases (e.g., p38 MAPK, CDKs) and catalytic pockets of carbohydrate-hydrolyzing enzymes. This led to clinical candidates like AT7519 (CDK inhibitor) and preclinical antidiabetic agents [3] [5]. 5-Phenoxy-1H-pyrazol-3-amine represents an evolutionary advancement where phenoxy substitution enhances membrane penetration and target specificity compared to earlier alkyl or aryl analogs.
The phenoxy group (–OC₆H₅) at pyrazole-C5 critically determines physicochemical and pharmacological behavior through three mechanisms:
Table 2: Bioactivity Modulation by C5 Substituents in 3-Aminopyrazoles
C5 Substituent | Target Activity | Potency Enhancement | Mechanistic Basis |
---|---|---|---|
Phenoxy | α-Glucosidase | 2.04-fold vs. acarbose | Hydrophobic pocket occupation |
Phenyl | Tubulin polymerization | IC₅₀ 0.08–12.07 μM | Colchicine site binding |
Isopropyl | GABA-A receptor | Insecticidal activity | Allosteric modulation |
Propyl | Kinases (physicochemical proxy) | Log P reduction vs. phenyl | Reduced lipophilicity (experimental) |
The phenoxy group’s metabolic stability surpasses that of alkyl chains (resistant to ω-oxidation) and methyl groups (resistant to demethylation), though it remains vulnerable to cytochrome P450-mediated hydroxylation at ortho-positions. Strategic halogenation (e.g., 4-Cl, 2-F) blocks these sites while enhancing target affinity through halogen bonding [5] [8]. These features establish 5-phenoxy-1H-pyrazol-3-amine as a versatile precursor for antimicrobial, anticancer, and metabolic disorder therapeutics.
5-Phenoxy-1H-pyrazol-3-amine is synthesized via two primary routes:
Route 1: Hydrazine Cyclization
Route 2: Suzuki Coupling on Preformed Pyrazole
Table 3: Hybridization Approaches for 5-Phenoxy-1H-pyrazol-3-amine
Hybrid System | Conjugation Site | Biological Application | Synthetic Method |
---|---|---|---|
Pyrazolo[1,5-a]pyrimidine | C3-NH₂ condensation | Anticancer agents | Microwave-assisted cyclocondensation |
Oxadiazole-thioether | C3-NH₂ linkage | α-Glucosidase inhibitors | Carbodiimide-mediated amide coupling |
Pyrazolo[3,4-b]pyridines | C4 functionalization | Kinase inhibitors | Knoevenagel condensation with aldehydes |
Metal complexes (e.g., Zn) | N2 coordination | Antimicrobial materials | Reflux with ZnCl₂ in methanol |
Molecular hybridization significantly expands therapeutic utility. For example:
These synthetic strategies underscore the compound’s role as a multi-functional building block in drug discovery, enabling rapid generation of structurally diverse bioactive molecules.
Computational analyses reveal key structure-activity relationships for 5-phenoxy-1H-pyrazol-3-amine derivatives:
Quantum Chemical Parameters (B3LYP/6-311++G(d,p) level):
Molecular Docking Profiles:
Predicted ADMET Properties:
Table 4: Experimental vs. Predicted Properties of Hybrid Derivatives
Parameter | Pyrazole-Oxadiazole Hybrid | Validation Method |
---|---|---|
α-Glucosidase IC₅₀ | 35.47 ± 0.42 μM | In vitro enzymatic assay |
Log P (experimental) | 1.92 | Shake flask method |
HOMO-LUMO Gap | 4.95 eV | DFT B3LYP/6-311++G(d,p) |
Plasma Protein Binding | 89.2% | Equilibrium dialysis |
Caco-2 Permeability | 28.7 × 10⁻⁶ cm/s | Cell monolayer assay |
These data indicate favorable developability: High membrane permeability supports oral bioavailability, while moderate plasma protein binding allows sufficient free fraction for pharmacological activity. The scaffold shows negligible hERG channel binding (QT prolongation risk) in predictive models [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1